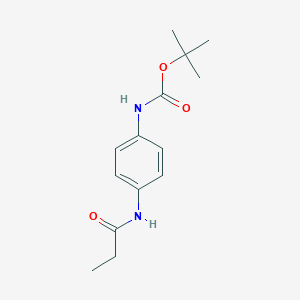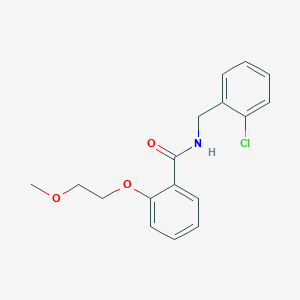![molecular formula C18H23N3O2S B267349 N-[4-(1-azepanylcarbonyl)phenyl]-N'-(cyclopropylcarbonyl)thiourea](/img/structure/B267349.png)
N-[4-(1-azepanylcarbonyl)phenyl]-N'-(cyclopropylcarbonyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1-azepanylcarbonyl)phenyl]-N'-(cyclopropylcarbonyl)thiourea, also known as ACT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of N-[4-(1-azepanylcarbonyl)phenyl]-N'-(cyclopropylcarbonyl)thiourea is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and proliferation. Specifically, N-[4-(1-azepanylcarbonyl)phenyl]-N'-(cyclopropylcarbonyl)thiourea has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, N-[4-(1-azepanylcarbonyl)phenyl]-N'-(cyclopropylcarbonyl)thiourea has been shown to have a variety of other biochemical and physiological effects. These include the inhibition of platelet aggregation, the modulation of immune function, and the inhibition of angiogenesis.
実験室実験の利点と制限
One of the major advantages of using N-[4-(1-azepanylcarbonyl)phenyl]-N'-(cyclopropylcarbonyl)thiourea in lab experiments is its potency and specificity. The compound has been shown to have a high degree of selectivity for cancer cells, making it an ideal candidate for targeted therapies. However, one of the limitations of using N-[4-(1-azepanylcarbonyl)phenyl]-N'-(cyclopropylcarbonyl)thiourea is its relatively low solubility, which can make it difficult to administer in vivo.
将来の方向性
There are many potential future directions for research on N-[4-(1-azepanylcarbonyl)phenyl]-N'-(cyclopropylcarbonyl)thiourea. One promising area of investigation involves the development of novel drug delivery systems that can improve the solubility and bioavailability of the compound. Additionally, further studies are needed to fully elucidate the mechanism of action of N-[4-(1-azepanylcarbonyl)phenyl]-N'-(cyclopropylcarbonyl)thiourea and to identify potential drug targets for the treatment of cancer and other diseases.
合成法
The synthesis of N-[4-(1-azepanylcarbonyl)phenyl]-N'-(cyclopropylcarbonyl)thiourea involves a multi-step process that begins with the reaction of 4-aminobenzoyl azide with cyclopropyl isocyanate to form a key intermediate. This intermediate is then reacted with 1-azepanecarboxylic acid to form the final product, N-[4-(1-azepanylcarbonyl)phenyl]-N'-(cyclopropylcarbonyl)thiourea.
科学的研究の応用
N-[4-(1-azepanylcarbonyl)phenyl]-N'-(cyclopropylcarbonyl)thiourea has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the compound's potential as a therapeutic agent for the treatment of cancer. Studies have shown that N-[4-(1-azepanylcarbonyl)phenyl]-N'-(cyclopropylcarbonyl)thiourea has potent anti-tumor activity and can induce apoptosis in cancer cells.
特性
製品名 |
N-[4-(1-azepanylcarbonyl)phenyl]-N'-(cyclopropylcarbonyl)thiourea |
|---|---|
分子式 |
C18H23N3O2S |
分子量 |
345.5 g/mol |
IUPAC名 |
N-[[4-(azepane-1-carbonyl)phenyl]carbamothioyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C18H23N3O2S/c22-16(13-5-6-13)20-18(24)19-15-9-7-14(8-10-15)17(23)21-11-3-1-2-4-12-21/h7-10,13H,1-6,11-12H2,(H2,19,20,22,24) |
InChIキー |
TXOUKFKSKANIGF-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3CC3 |
正規SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B267268.png)
![4-(allyloxy)-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B267272.png)
![2-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B267273.png)
![N-(4-methoxybenzyl)-4-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B267274.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B267275.png)

![N-{3-[(diethylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B267282.png)

![3-ethoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B267285.png)
![3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B267286.png)
![N-{3-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide](/img/structure/B267288.png)
![N-[3-(acetylamino)phenyl]-4-(2-ethoxyethoxy)benzamide](/img/structure/B267289.png)
![N-[3-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B267290.png)
![2-(2,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B267292.png)